molecular formula C13H12O3 B1296919 (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid CAS No. 42882-19-9

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

Cat. No. B1296919
CAS RN: 42882-19-9
M. Wt: 216.23 g/mol
InChI Key: GMVRVPYITUYSHB-UHFFFAOYSA-N
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Description

“(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid” is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3/c14-12-7-6-10 (11 (12)8-13 (15)16)9-4-2-1-3-5-9/h1-5H,6-8H2, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Crystallographic Studies

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid and its derivatives have been utilized in crystallographic studies to understand the structure of organometallic compounds. For instance, the X-ray crystallographic structures of certain organogermanium compounds, which are structurally similar to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid, have been determined. These studies reveal insights into the pentacoordinated structure of these compounds (Takeuchi et al., 2003).

Pharmacological Research

In pharmacological research, compounds structurally related to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid have been explored. For example, a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase has been studied for its potential therapeutic applications (Laufer et al., 1994).

Synthesis of Plant Metabolites

The compound has been used in the synthesis of important plant metabolites. For instance, 12-Oxophytodienoic acid and compounds in its enzymic degradation cascade, significant in plant biology, have been synthesized using derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid (Crombie & Mistry, 1991).

Photolysis Research

Studies in photolysis, examining the behavior of compounds under light, have included derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid. These studies help in understanding the photochemical properties and potential applications of these compounds (Gowda & McMurry, 1979).

Antimicrobial Activities

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid derivatives have been explored for their antimicrobial properties. The synthesis and evaluation of these compounds can lead to the development of new antimicrobial agents (Demirbas et al., 2004).

Organic Synthesis

The compound is also significant in organic synthesis, where it serves as an intermediate or a reactant in various synthetic processes. For instance, its involvement in the synthesis of cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid demonstrates its utility in creating complex organic molecules (Seemann et al., 2003).

Safety And Hazards

The compound is classified as an irritant . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name

2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVRVPYITUYSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284880
Record name (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

CAS RN

42882-19-9
Record name 42882-19-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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